

Physical and chemical properties of Sinalbin

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Compound of Interest		
Compound Name:	Sinalbin	
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Sinalbin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms. Upon enzymatic hydrolysis, **sinalbin** gives rise to various bioactive compounds, most notably 4-hydroxybenzyl isothiocyanate, which is responsible for the characteristic pungent flavor of white mustard. This technical guide provides an in-depth overview of the physical and chemical properties of **sinalbin**, detailed experimental protocols for its analysis, and an exploration of the signaling pathways associated with its metabolic products.

Physical and Chemical Properties

The physical and chemical properties of **sinalbin** are summarized in the table below, providing a comprehensive reference for researchers. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in various chemical and biological systems.



Property	Value	
IUPAC Name	2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop- 2-enoyl]oxyethyl-trimethylazanium;[[2-(4- hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6-(hydroxymethyl)oxan-2- yl]sulfanylethylidene]amino] sulfate	
CAS Number	20196-67-2	
Molecular Formula	C30H42N2O15S2	
Molecular Weight	734.79 g/mol [1]	
Appearance	White, crystalline needles[2]	
Melting Point	100-102 °C (hydrated form: 83-84 °C; anhydrous form: 138-140 °C)[1]	
Solubility	Soluble in cold water and hot alcohol.[1] Estimated solubility in water is 308 mg/L at 25 °C.[3]	
Optical Rotation	$[\alpha]D^{20} = -8.76^{\circ} (c = 0.29)[1]$	
UV-Vis Spectroscopy	As an aromatic glucosinolate, desulfosinalbin exhibits a characteristic UV absorption spectrum.[4]	
¹ H NMR Spectroscopy	Key signals include those for the anomeric proton of the glucose moiety, aromatic protons of the p-hydroxybenzyl group, and protons of the sinapine moiety.	
¹³ C NMR Spectroscopy	Characteristic peaks are observed for the carbons of the glucose unit, the p-hydroxybenzyl group, the thiohydroximate carbon, and the sinapine moiety.	
Infrared Spectroscopy	Characteristic absorption bands are expected for O-H, C-H, C=N, S=O, and C-O functional groups present in the molecule.[5]	



Mass Spectrometry

MS/MS analysis of the [M-H]⁻ ion reveals characteristic fragmentation patterns, including the neutral loss of CH₃SOH.[6]

Experimental Protocols Extraction and Purification of Sinalbin from Sinapis alba Seeds

This protocol provides a general framework for the extraction and purification of **sinalbin**. Optimization may be required based on the specific laboratory setup and desired purity.

Materials:

- White mustard (Sinapis alba) seeds
- Deionized water
- Ethanol (70% and 95%)
- Diethyl ether or hexane (for defatting)
- DEAE-Sephadex A-25 or other suitable anion exchange resin
- Potassium sulfate solution (for elution)
- Rotary evaporator
- Freeze-dryer
- Grinder or mill
- Centrifuge
- · Chromatography column

Methodology:



- Seed Preparation: Grind the Sinapis alba seeds into a fine powder.
- Defatting: Extract the seed powder with diethyl ether or hexane in a Soxhlet apparatus for 4-6 hours to remove lipids. Air-dry the defatted powder.

Extraction:

- Suspend the defatted powder in 70% ethanol at a 1:10 (w/v) ratio.
- Heat the suspension to 70-80°C for 15-20 minutes to inactivate the myrosinase enzyme.
- Cool the mixture to room temperature and stir for 2-3 hours.
- Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet 2-3 times.
- Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.
- Purification by Anion Exchange Chromatography:
 - Dissolve the concentrated crude extract in deionized water.
 - Pack a chromatography column with DEAE-Sephadex A-25 resin and equilibrate with deionized water.
 - Load the aqueous extract onto the column. Glucosinolates, including sinalbin, will bind to the resin.
 - Wash the column with deionized water to remove unbound impurities.
 - Elute the bound glucosinolates with a potassium sulfate solution (e.g., 0.5 M).
 - Collect the fractions and monitor for the presence of sinalbin using a suitable analytical method (e.g., HPLC).
- Desalting and Lyophilization:



- Pool the fractions containing sinalbin and desalt using a suitable method (e.g., dialysis or size-exclusion chromatography).
- Freeze-dry the desalted solution to obtain purified sinalbin as a white powder.

Quantification of Sinalbin by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of **sinalbin** in extracts.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 229 nm.
- Injection Volume: 20 μL.

Methodology:

- Standard Preparation: Prepare a series of standard solutions of purified sinalbin of known concentrations in the mobile phase.
- Sample Preparation: Dissolve the extract or purified sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the sinalbin standards against their concentration. Determine the concentration of sinalbin in the



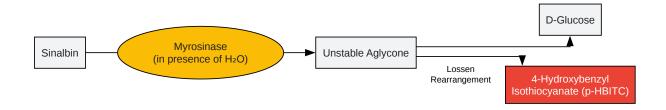
samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Degradation

Sinalbin itself is generally considered to be biologically inert. Its physiological effects are primarily attributed to its breakdown products, which are formed upon hydrolysis by the enzyme myrosinase.

Enzymatic Hydrolysis of Sinalbin

The initial and most critical step in the bioactivation of **sinalbin** is its hydrolysis by myrosinase, an enzyme that is physically separated from **sinalbin** in intact plant tissue but comes into contact upon tissue damage.



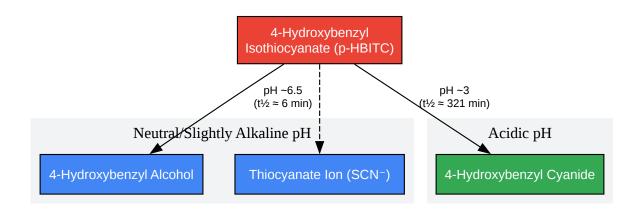
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Caption: Enzymatic hydrolysis of **sinalbin** by myrosinase to produce 4-hydroxybenzyl isothiocyanate.

Degradation Pathway of 4-Hydroxybenzyl Isothiocyanate (p-HBITC)

The primary bioactive product, 4-hydroxybenzyl isothiocyanate (p-HBITC), is unstable and undergoes further degradation, the products of which are dependent on the pH of the surrounding medium.





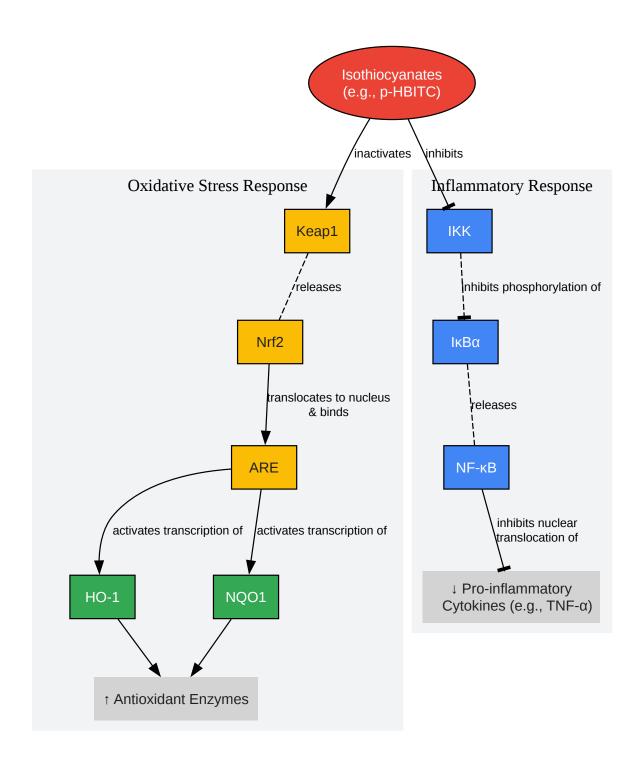
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Caption: pH-dependent degradation pathway of 4-hydroxybenzyl isothiocyanate (p-HBITC).

Potential Signaling Pathways of Sinalbin Metabolites

While **sinalbin** itself does not have significant direct signaling activity, its degradation product, p-HBITC, and related isothiocyanates (ITCs) are known to modulate several key cellular signaling pathways. The diagram below illustrates the potential pathways influenced by benzyl isothiocyanate (BITC), a structurally similar compound, which provides a plausible model for the activity of p-HBITC. These pathways are critical in cellular processes such as inflammation, oxidative stress response, and apoptosis.





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